2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
Description
This compound features a 1H-indol-3-yl core substituted with a 2-morpholino-2-oxoethyl group at the 1-position and an acetamide moiety linked to a 3,3,5-trimethylcyclohexyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where indole derivatives are active .
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-17-12-18(14-25(2,3)13-17)26-24(31)23(30)20-15-28(21-7-5-4-6-19(20)21)16-22(29)27-8-10-32-11-9-27/h4-7,15,17-18H,8-14,16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAKLDIVAZLYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by coupling with a morpholine derivative. Reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure optimal yields.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve the use of continuous flow reactors, automated processes, and stringent quality control measures to maintain product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of sodium borohydride or lithium aluminium hydride.
Substitution: The indole ring can undergo various substitution reactions, particularly electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield oxo derivatives, while substitution reactions could introduce new functional groups onto the indole ring.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a versatile building block for more complex molecules, especially in the development of new materials and pharmaceuticals.
Biology: It is used in biological studies to understand its interaction with various biomolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, particularly in drug discovery for diseases where indole derivatives have shown efficacy, such as cancer and neurological disorders.
Industry: Beyond pharmaceuticals, it could be used in the manufacture of specialty chemicals and advanced materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. Pathways involved might include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Indole Derivatives
a. 2-Oxoindoline Derivatives (): Compounds like 2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (compound 1-F) share the 2-oxoindole scaffold but lack the morpholino and trimethylcyclohexyl substituents. These derivatives exhibit moderate antimicrobial and anticancer activities, but their simpler structures result in lower metabolic stability compared to the target compound. The trimethylcyclohexyl group in the target may reduce rapid hepatic clearance, a common issue with phenyl-substituted analogs .
b. N-Substituted Acetamides (): Compounds such as N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides incorporate hydrazine linkers and indole-2-yl groups. While these show potent antimicrobial activity, their hydrazine moieties are prone to hydrolysis, limiting in vivo utility.
Morpholino-Containing Analogs ()
a. 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide: This analog shares the morpholino-acetamide backbone but replaces the indole with a dimethyl-substituted morpholine and uses an isopropylphenyl group. The synthesis yield (58%) and NMR data (δ 7.69 ppm for NH) indicate efficient crystallization and stable amide bonding. The target compound’s indole core may confer stronger π-π stacking interactions with biological targets compared to this morpholine-only derivative .
b. Role of the Trimethylcyclohexyl Group:
The 3,3,5-trimethylcyclohexyl substituent in the target compound increases steric bulk and lipophilicity (predicted logP ~3.5) compared to ’s isopropylphenyl group (logP ~2.8). This could enhance blood-brain barrier penetration, making the target compound suitable for CNS-targeted therapies .
Indole-Thiazole Hybrids ()
Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid merge indole with thiazole rings. While these hybrids show antiviral activity, their carboxylic acid groups limit cell permeability. The target compound’s acetamide and morpholino groups mitigate this issue, balancing polarity and bioavailability .
Sulfonamide and Oxadiazole Derivatives ()
a. 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ():
These derivatives exhibit antimicrobial activity due to the sulfanyl-oxadiazole group. However, their synthetic routes (e.g., 58% yield for intermediate 4) are less efficient than the target compound’s likely multi-step protocol. The target’s trimethylcyclohexyl group may also reduce cytotoxicity observed in sulfonamide analogs .
b. N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide (): This compound’s sulfonylanilino group enhances kinase inhibition but introduces metabolic liabilities. The target compound’s morpholino ring avoids such pitfalls, offering a more drug-like profile .
Structural and Pharmacokinetic Comparison Table
Key Research Findings
- Morpholino Advantage: The morpholino group in the target compound improves solubility (compared to ’s phenyl derivatives) and stability (vs. ’s hydrazine analogs) .
- Trimethylcyclohexyl Impact : This group likely enhances target affinity and CNS penetration relative to smaller substituents (e.g., isopropylphenyl in ) .
- Synthetic Feasibility : While yields for similar compounds range from 45–65%, the target’s complex structure may require optimized steps for scalability .
Q & A
Q. What experimental techniques are recommended for confirming the identity and purity of this compound?
To confirm identity and purity, employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify structural integrity by comparing chemical shifts with predicted values (e.g., indole proton resonances at δ 7.1–7.5 ppm, morpholine carbonyl at ~168 ppm) .
- Mass Spectrometry (MS) : Use ESI/APCI(+) MS to confirm molecular weight (e.g., observed [M+H] or [M+Na] peaks) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) via reverse-phase HPLC with UV detection .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using TLC with appropriate solvent systems (e.g., CHCl/MeOH gradients) .
Q. How can researchers optimize the synthetic route for this compound?
Key steps for optimization include:
- Reagent Stoichiometry : Adjust molar ratios of intermediates (e.g., acetyl chloride or morpholine derivatives) to minimize side products, as demonstrated in analogous syntheses .
- Solvent Selection : Use dichloromethane (CHCl) or acetic acid for reactions requiring mild conditions or reflux, respectively .
- Purification : Employ gradient silica-gel chromatography followed by recrystallization (e.g., from ethyl acetate) to isolate high-purity product .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should focus on:
- Functional Group Modifications : Substitute the morpholino, indole, or cyclohexyl groups with bioisosteres (e.g., pyrrolidine for morpholine) to evaluate effects on target binding .
- Biological Assays : Test derivatives in enzyme inhibition or cell-based assays (e.g., kinase or cytotoxicity screens) to correlate structural changes with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. What strategies address discrepancies in biological activity data across similar indole derivatives?
To resolve contradictions:
- Standardize Assay Conditions : Control variables like cell line selection, incubation time, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions using liver microsomes to identify confounding metabolic activation/inactivation .
- Cross-Validate Targets : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream effector modulation) to confirm mechanisms .
Q. How can researchers assess the pharmacokinetic (PK) properties of this compound?
PK studies require:
- In Vitro ADME : Measure solubility (shake-flask method), permeability (Caco-2 assay), and plasma protein binding (equilibrium dialysis) .
- In Vivo Profiling : Administer the compound in rodent models and quantify plasma levels via LC-MS/MS to determine half-life (), clearance (CL), and bioavailability (F%) .
- Metabolite Identification : Use HR-MS and -NMR to characterize major metabolites from liver microsome incubations .
Methodological Challenges
Q. What analytical approaches are critical for resolving stereochemical or regiochemical ambiguities?
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., SHELXL refinement) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities (e.g., NOE correlations between indole H-3 and morpholine protons) .
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) .
Q. How can researchers mitigate degradation during storage or handling?
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N) to prevent oxidation .
- Additive Screening : Include stabilizers (e.g., ascorbic acid for redox-sensitive compounds) in formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
